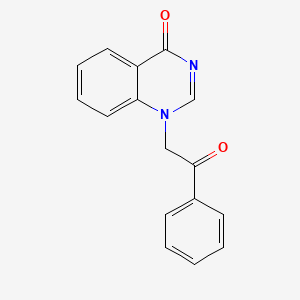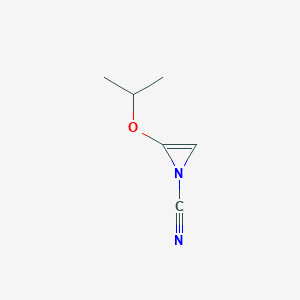
2-(1,3,4-Oxadiazol-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,4-Oxadiazol-2-yl)acetaldehyde: is a heterocyclic compound containing an oxadiazole ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, the reaction of an appropriate hydrazide with an aldehyde in the presence of a dehydrating agent can yield the desired oxadiazole .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as acetylcholinesterase, which is relevant in the treatment of diseases like Alzheimer’s .
Medicine: The compound’s derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. For example, some derivatives have shown activity against bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer applications, it may inhibit enzymes like thymidylate synthase or topoisomerase, disrupting DNA synthesis and cell division .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar applications but different chemical properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Similar to 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde but with different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H4N2O2 |
|---|---|
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
2-(1,3,4-oxadiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C4H4N2O2/c7-2-1-4-6-5-3-8-4/h2-3H,1H2 |
Clave InChI |
BSEXVEXEJBKPTB-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(O1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)










